2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
An In-depth Technical Guide to 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key organoboron compound utilized in modern synthetic chemistry. Its primary role as a stable, efficient partner in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has made it an invaluable building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. This document delves into its physicochemical properties, synthesis, mechanistic role in C-C bond formation, and practical experimental protocols. The causality behind procedural choices is emphasized to provide researchers and drug development professionals with actionable, field-proven insights.
Introduction and Core Identification
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound featuring a 4-chlorobenzyl group attached to a pinacol boronate ester. The pinacolato ligand confers significant stability to the otherwise reactive boronic acid, allowing for easier handling, purification, and storage under standard laboratory conditions. This stability, combined with its high reactivity in catalyzed reactions, makes it a superior alternative to the corresponding boronic acid in many applications.
Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its broad functional group tolerance and mild reaction conditions.[1] This compound serves as the nucleophilic partner, enabling the precise installation of a 4-chlorobenzyl moiety onto various organic scaffolds, a common structural motif in biologically active compounds.
Chemical Identifier:
Physicochemical Properties & Strategic Characterization
The physical and chemical properties of 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dictate its handling, storage, and application.
| Property | Value | Source(s) |
| CAS Number | 475250-49-8 | [2][3][4] |
| Molecular Formula | C₁₃H₁₈BClO₂ | [2][5] |
| Molecular Weight | 252.55 g/mol | [2][3] |
| Appearance | White to off-white solid | [2][5] |
| Purity | Typically ≥95% | [2][3] |
| Boiling Point | 298.8 ± 23.0 °C (Predicted) | [5] |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [5] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |
Analytical Characterization
Characterizing pinacol boronate esters requires specific analytical considerations due to their potential for hydrolysis back to the corresponding boronic acid.[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural confirmation. The singlet corresponding to the twelve equivalent methyl protons of the pinacol group typically appears around 1.2-1.3 ppm. The benzylic protons and aromatic protons will also show characteristic signals. ¹¹B NMR is also highly informative, with a characteristic chemical shift for tetracoordinate boron.
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Infrared (IR) Spectroscopy: The B-O bond stretch is a key diagnostic peak, typically found in the 1300-1400 cm⁻¹ region. A systematic investigation into the vibrational properties of boronate esters has provided detailed assignments for these characteristic peaks, allowing for clear differentiation from boronic acids or boroxine anhydrides.[7][8]
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Chromatography (HPLC/GC-MS): Analysis can be challenging. The compound's susceptibility to hydrolysis on silica gel can complicate normal-phase chromatography.[6] Reversed-phase HPLC methods often require unconventional, highly basic mobile phases and aprotic diluents to prevent on-column degradation.[6] Gas chromatography is generally unsuitable due to the low volatility of the compound and its degradation products.
Synthesis: A Validated Workflow
The synthesis of benzylic pinacol boronate esters like 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically achieved through the reaction of an organometallic nucleophile with a borate ester, followed by esterification. A common and reliable route starts from the corresponding benzyl halide.
General Synthetic Workflow
Caption: General synthetic workflow for the preparation of the title compound.
Mechanistic Rationale
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Grignard Formation: The reaction of 4-chlorobenzyl halide with magnesium in an anhydrous ether solvent generates the highly nucleophilic Grignard reagent. The choice of ether is critical; it must be anhydrous to prevent quenching the Grignard reagent, and it serves to solvate and stabilize the organometallic species.
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Borylation: The Grignard reagent performs a nucleophilic attack on the electrophilic boron atom of a trialkyl borate (triisopropyl borate is common). This step is conducted at low temperatures (e.g., -78 °C) to prevent side reactions, such as multiple additions of the Grignard reagent to the boron center.
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Esterification: Acidic workup hydrolyzes the borate complex to the corresponding 4-chlorobenzylboronic acid. This intermediate is often unstable and prone to dehydration to form boroxines. Therefore, it is typically not isolated. Instead, pinacol is added directly. The esterification is an equilibrium process, driven to completion by removing the water byproduct, often with a dehydrating agent like anhydrous magnesium sulfate.[9]
Core Application: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the most prominent application for this reagent, enabling the formation of a C(sp³)–C(sp²) bond.[10] This is of particular interest to the pharmaceutical industry, as increasing the sp³ character of drug candidates is often correlated with improved physicochemical properties and clinical success.[10]
The Catalytic Cycle
The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronate ester for transmetalation.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Discussion
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an organic halide (R'-X), forming a Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[12]
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Transmetalation: This is the key step where the organic group is transferred from boron to palladium. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) activates the pinacol boronate ester, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 4-chlorobenzyl group to the Pd(II) center, displacing the halide. While hydrolysis to the boronic acid was once thought to be a prerequisite, studies have shown that boronic esters can undergo transmetalation directly.[13] The choice of base and solvent is critical for an efficient reaction.
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Reductive Elimination: The two organic fragments on the palladium center (R and R') couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocol: A Self-Validating System
This protocol describes a representative Suzuki-Miyaura coupling between 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and an aryl bromide.
Objective: To synthesize 1-bromo-4-(4-chlorobenzyl)benzene.
Reagents & Equipment:
-
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
1,4-Dibromobenzene (1.2 equiv)
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Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 1,4-dibromobenzene, and anhydrous potassium carbonate.
-
Causality: Flame-drying the glassware removes adsorbed water, which can interfere with the catalytic cycle. Anhydrous base is used to ensure reproducible reaction conditions. Using a slight excess of the dibromobenzene can help drive the reaction to completion but may require more rigorous purification.
-
-
Inerting the System: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is crucial as the Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (Toluene/Water). Briefly open the system to add the Pd(PPh₃)₄ catalyst.
-
Causality: Degassing the solvents (by sparging with nitrogen or freeze-pump-thaw cycles) removes dissolved oxygen. The biphasic solvent system is common for Suzuki couplings; toluene solubilizes the organic components and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronate ester at the phase interface.
-
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Causality: The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and further remove water from the organic layer.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Safety and Handling
2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is classified as harmful and an irritant.
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Hazard Statements: H302 - Harmful if swallowed. H315 - Causes skin irritation. H319 - Causes serious eye irritation. H335 - May cause respiratory irritation.[2][5]
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. If medical advice is needed, have the product container or label at hand.[2]
References
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Struchem. 2-(4-Chlorobenzyl)-4, 4, 5, 5-tetramethyl-1, 3, 2-dioxaborolane, min 96%. [Link]
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Hoffman Fine Chemicals. CAS 475250-49-8 | 2-(4-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Nykaza, T. V., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. The Journal of Organic Chemistry. [Link]
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Nykaza, T. V., et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed. [Link]
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Pyles, D. A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry C. [Link]
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Pyles, D. A., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. ResearchGate. [Link]
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Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. [Link]
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Sayes, M., et al. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
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Polášek, J. (2016). (Z)-2-(2-Bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its cross-coupling reactions. Masaryk University. [Link]
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Sayes, M., et al. (2019). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]
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El-Gazzar, A. B. A., et al. (2009). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. [Link]
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Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Beilstein Journal of Organic Chemistry. Search Results. [Link]
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